

Quantitative Analysis of Pentoxyverine: A Compendium of Analytical Methodologies

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Compound of Interest

Compound Name: *Pentoxyverine*

Cat. No.: *B1213730*

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Introduction

Pentoxyverine, also known as carbetapentane, is a non-narcotic antitussive agent utilized for the suppression of coughs associated with conditions like the common cold.[1] Accurate and reliable quantification of **pentoxyverine** in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and toxicological analysis. This document provides detailed application notes and protocols for various analytical methods employed for the quantification of **pentoxyverine**, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of **pentoxyverine** in pharmaceutical preparations.[2] The method offers good sensitivity, reproducibility, and a relatively short analysis time.[2]

Quantitative Data Summary for HPLC Methods

Parameter	Method 1[2]	Method 2[3]	Method 3[4]
Linearity Range	80 - 640 µg/mL	10 - 150 µg/mL	10 - 40 µg/mL
Correlation Coefficient (r)	0.9999	> 0.9998	Not Specified
Limit of Detection (LOD)	8 µg/mL	Not Specified	0.0379 µg/mL
Limit of Quantification (LOQ)	Not Specified	Not Specified	0.1262 µg/mL
Recovery	Good percentage assay and mean added recovery	> 97.7%	100.23%
Relative Standard Deviation (RSD)	< 2%	Not Specified	Not Specified

Experimental Protocol: HPLC-UV for Pharmaceutical Formulations[2]

This protocol describes the quantification of **pentoxifyverine** in cough preparations using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Materials

- Waters 600E liquid chromatograph
- Waters-U6K Millipore Injector
- Waters 486 tunable absorbance detector
- Waters 746 data module
- Lichrosphere 100 RP-18 column (5 µm, 15 cm x 4.6 mm i.d.)
- Methanol (HPLC grade)

- Ammonia (25% w/w)
- **Pentoxifyverine** citrate reference standard

2. Chromatographic Conditions

- Mobile Phase: Methanol and 25% w/w ammonia (99.2 : 0.8, v/v)
- Flow Rate: 1.2 mL/min (isocratic)
- Detection: UV at 258 nm
- Temperature: Ambient
- Injection Volume: Not specified
- Analysis Time: 4.5 min

3. Standard Solution Preparation

- Prepare a stock solution of **pentoxifyverine** citrate in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution to cover the concentration range of 80 µg/mL to 640 µg/mL.

4. Sample Preparation (for Cough Syrup)

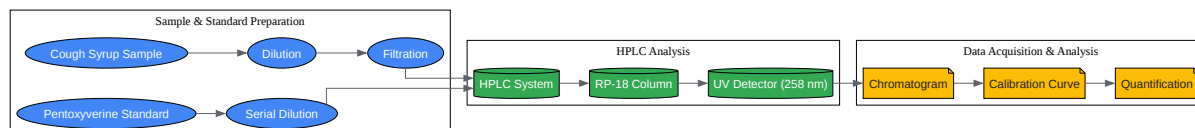
- Accurately measure a volume of the cough preparation.
- Dilute with the mobile phase to a concentration within the calibration range.
- Filter the solution through a 0.45 µm filter before injection.

5. Analysis

- Inject the standard solutions to construct a calibration curve by plotting peak area ratio against concentration.
- Inject the prepared sample solution.

- Quantify the **pentoxyverine** content in the sample using the calibration curve.

Workflow for HPLC-UV Analysis of **Pentoxyverine**



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Caption: Workflow for **Pentoxyverine** Quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **pentoxyverine** and its metabolites, particularly in biological samples like urine, often in toxicological investigations.

[5][6]

Experimental Protocol: GC-MS for Metabolite Identification in Urine[5]

This protocol outlines the general steps for the analysis of **pentoxyverine** and its metabolites in urine samples.

1. Instrumentation and Materials

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Extraction solvents (e.g., liquid-liquid extraction)
- Derivatizing agents (e.g., for acetylation), if necessary

2. Sample Preparation

- Extraction: Perform a liquid-liquid extraction of the urine sample to isolate **pentoxyverine** and its metabolites.
- Derivatization (Optional): For some metabolites, acetylation may be performed to improve chromatographic properties and mass spectral fragmentation.

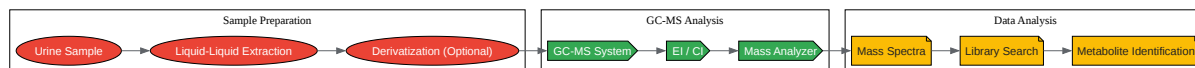
3. GC-MS Conditions

- GC Column: Appropriate capillary column for drug analysis.
- Carrier Gas: Helium.
- Temperature Program: A programmed temperature ramp to separate the analytes.
- Ionization Mode: Electron Ionization (EI) and Chemical Ionization (CI) can be used.[5][6]
- Mass Analyzer: Quadrupole or other suitable mass analyzer.
- Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

4. Analysis

- Inject the prepared extract into the GC-MS system.
- Identify **pentoxyverine** and its metabolites by comparing their retention times and mass spectra with reference standards or library data.
- For quantification, create a calibration curve using a suitable internal standard.

Workflow for GC-MS Analysis of **Pentoxyverine** Metabolites



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Caption: Workflow for **Pentoxyverine** Metabolite Analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of **pentoxyverine** in complex biological matrices such as human plasma, making it ideal for pharmacokinetic and bioequivalence studies.^{[7][8]}

Quantitative Data Summary for LC-MS/MS Method^[8]

Parameter	Value
Linearity Range	1.0 - 160.0 ng/mL
Inter- and Intra-precision (RSD)	< 12.5%
Accuracy (RE)	± 13.5%
Absolute Recovery	> 80%

Experimental Protocol: LC-ESI-MS for Human Plasma^[8]

This protocol details a method for the quantification of **pentoxyverine** citrate in human plasma.

1. Instrumentation and Materials

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Ethyl acetate for extraction.

- Methanol and water with 0.4% glacial acetic acid and 4 mmol/L ammonium acetate for the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

- Mobile Phase: Methanol and water (containing 0.4% glacial acetic acid and 4 mmol/L ammonium acetate) (43:57, v/v).
- Ionization Mode: Positive electrospray ionization (ESI).
- Analysis Mode: Selected Ion Monitoring (SIM).

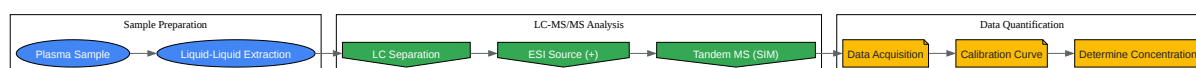
3. Standard and Sample Preparation

- Standard Solutions: Prepare calibration standards in blank plasma.
- Sample Preparation: Extract **pentoxyverine** from plasma samples using ethyl acetate.

4. Analysis

- Inject the extracted samples into the LC-MS/MS system.
- Monitor the specific precursor-to-product ion transitions for **pentoxyverine** and an internal standard.
- Quantify **pentoxyverine** concentration using a calibration curve constructed from the analysis of the plasma standards.

Workflow for LC-MS/MS Analysis of **Pentoxyverine** in Plasma



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Caption: Workflow for **Pentoxifyverine** Quantification in Plasma by LC-MS/MS.

Spectrophotometry

Spectrophotometric methods provide a simple, cost-effective, and rapid approach for the quantification of **pentoxifyverine**, particularly in pharmaceutical formulations.[1][9][10] These methods are often based on the formation of a colored ion-pair complex between the drug and a dye.[1][9][10]

Quantitative Data Summary for Spectrophotometric Methods[9]

Reagent	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)
Bromocresol Green (BCG)	up to 42.05	Not Specified	Not Specified
Bromophenol Blue (BPB)	up to 42.05	Not Specified	Not Specified
Bromothymol Blue (BTB)	up to 42.05	Not Specified	Not Specified
Bromocresol Purple (BCP)	up to 42.05	Not Specified	Not Specified
Bromochlorophenol Blue (BChPB)	up to 42.05	0.22	0.72
Bromoxyleneol Blue (BXB)	up to 42.05	Not Specified	Not Specified

Experimental Protocol: Ion-Pair Spectrophotometry[9]

This protocol describes the quantification of **pentoxifyverine** citrate by forming a colored ion-pair with a sulfonephthalein dye.

1. Instrumentation and Materials

- UV-Visible Spectrophotometer.
- Sulfonephthalein dyes (e.g., bromocresol green, bromophenol blue).
- Nonpolar solvents (chloroform, dichloromethane, acetonitrile).
- **Pentoxyverine** citrate reference standard.

2. Standard Solution Preparation

- Prepare a stock solution of **pentoxyverine** citrate.
- Prepare a series of working standard solutions by appropriate dilution.

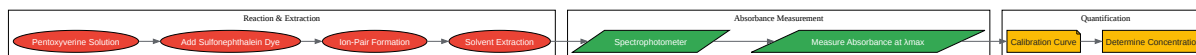
3. Procedure

- To a set of standard solutions, add a specific volume of the sulfonephthalein dye solution.
- Extract the formed yellow ion-pair complex into a nonpolar solvent.
- Measure the absorbance of the organic layer at the wavelength of maximum absorption (λ_{max}) against a reagent blank.

4. Analysis

- Construct a calibration curve by plotting absorbance versus concentration.
- Prepare the sample solution in the same manner as the standards.
- Measure the absorbance of the sample and determine the concentration from the calibration curve.

Workflow for Spectrophotometric Analysis of **Pentoxyverine**



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Caption: Workflow for **Pentoxyverine** Quantification by Spectrophotometry.

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